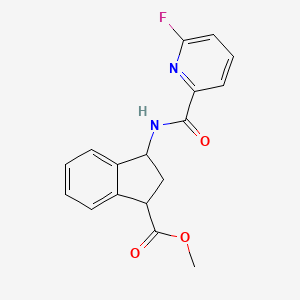![molecular formula C19H29N5O2 B2507422 9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-36-9](/img/structure/B2507422.png)
9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include condensation, cyclization, and oxidation. In the case of the compound 9,11-dimethylbenzocyclohepta[6,7-b]pyrimido[5,4-d]furan-10(9H),12(11H)-dionylium tetrafluoroborate, the synthesis began with a condensation reaction between benzo[d]tropone and dimethylbarbituric acid. This was followed by an oxidative cyclization reaction using DDQ-Sc(OTf)3 or photoirradiation under aerobic conditions. An alternative synthesis route was also described, involving the use of 2-methoxybenzo[d]tropone and dimethylbarbituric acid, with subsequent cyclization using 42% aqueous HBF4 .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystal analysis and molecular orbital (MO) calculations were performed to elucidate the structural characteristics of the synthesized compound. These techniques provide detailed information about the arrangement of atoms within a molecule and the nature of the chemical bonds, which are essential for predicting how a molecule will interact with other substances .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The synthesized compound's properties were studied through its pKR+ value and reduction potentials. Additionally, its reaction with nucleophiles was investigated, demonstrating its oxidizing ability toward alcohols in an autorecycling process. This indicates that the compound can act as an oxidizing agent, which could be useful in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The compound's pKR+ value of 4.7 and reduction potentials of -0.46 and -1.07 V versus Ag/AgNO3 were reported, which provide insight into its acid-base behavior and electron affinity, respectively. These properties are important for predicting how the compound will behave under different conditions and in the presence of other chemicals .
Case Studies and Applications
While the provided data does not include specific case studies, the synthesis and analysis of the compound suggest potential applications in organic synthesis and materials science. The ability to oxidize alcohols and the detailed understanding of its molecular structure could lead to its use in catalysis or as a building block for more complex molecules. Further research could explore these applications and provide case studies demonstrating the compound's utility in real-world scenarios .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Substituted analogues based on the pyrimidopurinedione ring system, closely related to the chemical structure , have been synthesized and evaluated for their anti-inflammatory activity. These compounds show promise in models of chronic inflammation, comparable to established anti-inflammatory drugs. One derivative, in particular, showed significant cyclooxygenase inhibitory activity without the gastric ulceration or ocular toxicity often associated with other compounds in its class (Kaminski et al., 1989).
Synthesis of Derivatives
Research has been conducted on the one-pot synthesis of novel derivatives that include the core structure of interest. These syntheses yield compounds with potential for further chemical and pharmacological studies, highlighting the versatility and reactivity of the pyrimidopurinedione scaffold (Ghorbani‐Vaghei et al., 2014).
Effects on Potassium Channels
Derivatives of the pyrimidopurinedione family have been synthesized and evaluated for their effects on vascular potassium channels. These compounds, developed through reactions involving cyclohexanedione and aromatic aldehydes, have been investigated for their potential to influence vascular contractile responses, indicative of their relevance in vascular pharmacology (Gündüz et al., 2009).
Anticancer Potential
Certain cyclizations involving cyclohexanedione derivatives lead to compounds with promising anticancer properties. These reactions, facilitated by molecular iodine, produce compounds that demonstrate significant anti-proliferative effects in vitro against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Mulakayala et al., 2012).
Eigenschaften
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFLFHPPNPGPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4CCCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

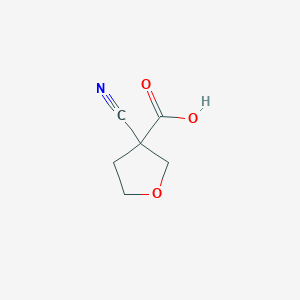
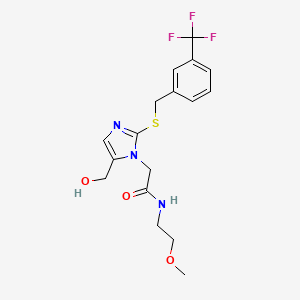
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)
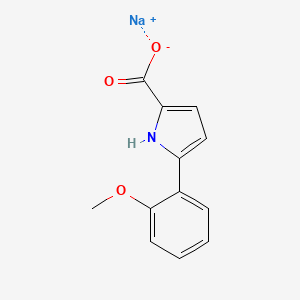
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)
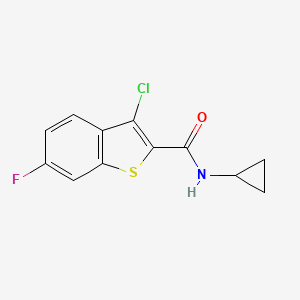
![2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2507356.png)
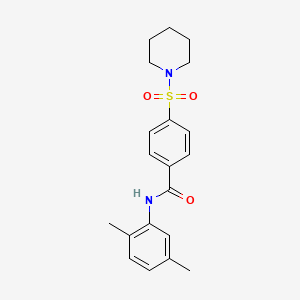
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
